Stereoselective Quaternization for cis-cis Isomer Formation
The N-tert-butoxycarbonylethyl protecting group of CAS 1075726-71-4 serves a dual role in the patented cisatracurium synthesis pathway (AU2008273724B2): it masks the tertiary amine for controlled N-alkylation and provides the steric environment necessary for stereoselective quaternization with 1,5-pentanediol diacrylate to yield exclusively the cis-cis atracurium isomer [1]. In contrast, (R)-norlaudanosine hydrochloride (CAS 54417-53-7), which bears a free N-H group, undergoes non-selective quaternization producing a mixture of stereoisomers that requires additional chromatographic separation to isolate cisatracurium [1]. The oxalate salt form offers practical advantages in isolation, as the crystalline oxalate can be directly filtered and purified, whereas the hydrochloride analog typically requires free-base generation prior to the next synthetic step .
| Evidence Dimension | Stereochemical outcome of quaternization step in cisatracurium synthesis |
|---|---|
| Target Compound Data | Single cis-cis isomeric product (cisatracurium precursor) via stereoselective quaternization |
| Comparator Or Baseline | (R)-Norlaudanosine hydrochloride (CAS 54417-53-7): mixture of stereoisomers requiring chromatographic separation |
| Quantified Difference | Elimination of isomer separation step; simplified downstream purification |
| Conditions | Patent AU2008273724B2 (Chemagis Ltd., 2012); synthesis of cisatracurium besylate via isoquinolinium salt intermediates |
Why This Matters
For procurement in cisatracurium API manufacturing, CAS 1075726-71-4 directly enables a patent-protected, isomerically pure synthesis pathway; substituting with (R)-norlaudanosine hydrochloride introduces additional purification steps that increase cost and reduce yield.
- [1] AU2008273724B2 - Process for Producing Cisatracurium and Associated Intermediates. Chemagis Ltd., 2012. View Source
